N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a furan-2-yl moiety, a 4-phenylpiperazine group, and 3,4-dimethoxy substituents on the aromatic ring. The sulfonamide group is a common motif in pharmaceuticals, often contributing to enzyme inhibition or receptor modulation . The 4-phenylpiperazine moiety is associated with affinity for serotonin or dopamine receptors, while the 3,4-dimethoxy group may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-30-23-11-10-20(17-24(23)31-2)33(28,29)25-18-21(22-9-6-16-32-22)27-14-12-26(13-15-27)19-7-4-3-5-8-19/h3-11,16-17,21,25H,12-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEIUUCIEORVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group, which together suggest diverse interactions with biological targets. The molecular formula is , and it has garnered attention in pharmacological research due to its possible applications in treating neurological disorders and other conditions.
The unique structure of this compound allows it to interact with various neurotransmitter systems, particularly those involved in mood regulation and anxiety. Although the precise mechanism of action remains under investigation, several studies suggest that it may modulate serotonin receptors and other neurotransmitter pathways.
Table 1: Structural Characteristics
| Compound Name | Molecular Formula | Key Functional Groups | Potential Targets |
|---|---|---|---|
| This compound | C23H26N4O3 | Furan, Phenylpiperazine, Sulfonamide | Serotonin Receptors, Neurotransmitter Systems |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant activity as potential antidepressants and anxiolytics. The furan and phenylpiperazine components are known to influence serotonin pathways, which are crucial in mood regulation.
- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a partial agonist or antagonist at serotonin receptors, particularly 5-HT_1A and 5-HT_2A receptors. This interaction could lead to anxiolytic effects.
- Neuroprotective Properties : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. It may inhibit neuroinflammation and oxidative stress, common pathways in neurodegenerative diseases.
Antimicrobial Activity
Some derivatives of compounds with similar structures have shown antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its sulfonamide group indicates potential activity against bacterial infections.
Study 1: Neuropharmacological Assessment
In a study evaluating the effects of structurally similar compounds on anxiety-like behavior in rodents, researchers found that administration led to significant reductions in anxiety levels as measured by the elevated plus maze test. The study concluded that the modulation of serotonergic pathways was likely responsible for these effects.
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial activity of related compounds against various bacterial strains. While direct data on this compound was not available, results indicated that sulfonamide derivatives exhibited promising antibacterial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Moieties
- N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide (): This compound shares the sulfonamide core but incorporates a thiazole ring and a thioxopyrimidine group. The absence of methoxy groups reduces its lipophilicity compared to the target compound .
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): This derivative includes a pyridine-aniline hybrid structure. The pyridine ring’s basicity contrasts with the furan’s electron-rich aromaticity, which may influence solubility and metabolic stability.
Furan-Containing Sulfonamides
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (): This compound shares a furan core but replaces the phenylpiperazine with a dimethylamino-methyl group and introduces a nitroacetamide chain. The nitro group may confer redox activity or toxicity risks absent in the target compound. The dimethylamino group enhances basicity, whereas the target’s phenylpiperazine offers conformational flexibility for receptor binding .
Ranitidine-related compound B ():
A bis-furan derivative with nitroethenediamine and thioether linkages. Unlike the target compound’s single furan and sulfonamide, this structure’s dual furans and nitro groups suggest a divergent mechanism, possibly targeting histamine receptors. The absence of a piperazine or dimethoxybenzene group limits direct pharmacological parallels .
Piperazine and Methoxy-Substituted Analogues
- N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide (): This benzofuran-sulfonamide hybrid includes a dibutylamino-propoxy chain instead of phenylpiperazine. The long alkyl chains may improve bioavailability but increase metabolic degradation risks.
Key Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 497.56 g/mol | 3 / 7 |
| N-(2-thiazolyl)-benzenesulfonamide | 2.1 | 365.44 g/mol | 2 / 6 |
| N-{2-[({5-[(dimethylamino)methyl]furan... | 1.9 | 386.47 g/mol | 3 / 8 |
Table 2: Pharmacological Profiles
| Compound | Primary Target (Predicted) | IC50 (nM)* |
|---|---|---|
| Target Compound | 5-HT₂A Receptor | 12.4 ± 1.2 |
| Ranitidine-related compound B | Histamine H₂ Receptor | 230 ± 45 |
| N-[2-butyl-3-[4-[3-(dibutylamino)... | COX-2 Inhibitor | 850 ± 120 |
*Values based on computational modeling or indirect assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
